molecular formula C10H11F2N B15226570 1-(3,5-Difluorophenyl)but-3-EN-1-amine

1-(3,5-Difluorophenyl)but-3-EN-1-amine

Cat. No.: B15226570
M. Wt: 183.20 g/mol
InChI Key: FFWOTYXWHGHMMS-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)but-3-EN-1-amine typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by a reductive amination process to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated amine derivatives .

Scientific Research Applications

1-(3,5-Difluorophenyl)but-3-EN-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the butenylamine chain may facilitate interactions with biological membranes or other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluorophenyl)but-3-EN-1-amine is unique due to its specific substitution pattern and the presence of both a difluorophenyl group and a butenylamine chain. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-(3,5-difluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2

InChI Key

FFWOTYXWHGHMMS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC(=C1)F)F)N

Origin of Product

United States

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